molecular formula C10H19NO B2598491 [1-(Cyclopropylmethyl)piperidin-4-yl]methanol CAS No. 145021-95-0

[1-(Cyclopropylmethyl)piperidin-4-yl]methanol

Cat. No.: B2598491
CAS No.: 145021-95-0
M. Wt: 169.268
InChI Key: RUCXXVCPTHJZLK-UHFFFAOYSA-N
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Description

[1-(Cyclopropylmethyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is characterized by a piperidine ring substituted with a cyclopropylmethyl group and a hydroxymethyl group at the 4-position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Chemistry: In chemistry, [1-(Cyclopropylmethyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor in the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of complex organic compounds.

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopropylmethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. The hydroxymethyl group can be introduced through reduction reactions using appropriate reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Cyclopropylmethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of [1-(Cyclopropylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    [1-(Cyclopropylmethyl)piperidin-4-yl]methanone: This compound differs by having a ketone group instead of a hydroxymethyl group.

    [1-(Cyclopropylmethyl)piperidin-4-yl]amine: This compound has an amine group instead of a hydroxymethyl group.

Uniqueness: The presence of the hydroxymethyl group in [1-(Cyclopropylmethyl)piperidin-4-yl]methanol provides unique reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific chemical and biological studies .

Properties

IUPAC Name

[1-(cyclopropylmethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10-3-5-11(6-4-10)7-9-1-2-9/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCXXVCPTHJZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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